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Compound of Interest

Compound Name: Trioctylmethylammonium chloride

Cat. No.: B128994 Get Quote

Spectroscopic Characterization of
Trioctylmethylammonium Chloride: A Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of

trioctylmethylammonium chloride, a quaternary ammonium salt widely utilized as a phase-

transfer catalyst and metal extraction reagent. Commercially known as Aliquat 336, it is

important to note that this compound is typically a mixture of C8 (octyl) and C10 (decyl) alkyl

chains, with the C8 variant being predominant[1][2][3][4]. This guide will focus on the primary

component, trioctylmethylammonium chloride, and will cover its analysis by Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS).

Molecular Structure
Trioctylmethylammonium chloride consists of a central nitrogen atom bonded to three octyl

chains and one methyl group, forming a quaternary ammonium cation. This cation is paired

with a chloride anion.
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Figure 1: 2D structure of the trioctylmethylammonium cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of

trioctylmethylammonium chloride by providing information about the chemical environment

of the hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy
The ¹H NMR spectrum of trioctylmethylammonium chloride is characterized by signals

corresponding to the protons of the methyl and octyl groups. The chemical shifts are influenced

by the proximity of the protons to the positively charged nitrogen atom.
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Assignment Chemical Shift (ppm) Multiplicity Integration

N-CH₃ ~3.1 Singlet 3H

N-CH₂-(CH₂)₆-CH₃ ~3.3 Multiplet 6H

N-CH₂-CH₂-(CH₂)₅-

CH₃
~1.6 Multiplet 6H

N-(CH₂)₂-(CH₂)₅-CH₃ ~1.3 Multiplet 30H

N-(CH₂)₇-CH₃ ~0.9 Triplet 9H

Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides further confirmation of the carbon skeleton of the molecule.

Assignment Chemical Shift (ppm)

N-CH₃ ~48

N-CH₂-(CH₂)₆-CH₃ ~60

N-CH₂-CH₂-(CH₂)₅-CH₃ ~22

N-(CH₂)₂-CH₂-(CH₂)₄-CH₃ ~26

N-(CH₂)₃-CH₂-(CH₂)₃-CH₃ ~29

N-(CH₂)₄-CH₂-(CH₂)₂-CH₃ ~29

N-(CH₂)₅-CH₂-CH₂-CH₃ ~31

N-(CH₂)₆-CH₂-CH₃ ~22

N-(CH₂)₇-CH₃ ~14

Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration.
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Infrared (IR) Spectroscopy
The IR spectrum of trioctylmethylammonium chloride displays characteristic absorption

bands corresponding to the vibrational modes of its functional groups. The absence of N-H

stretching vibrations confirms the quaternary nature of the ammonium salt.

Frequency (cm⁻¹) Vibrational Mode Functional Group

~2955 Asymmetric C-H stretch CH₃

~2925 Asymmetric C-H stretch CH₂

~2855 Symmetric C-H stretch CH₂ and CH₃

~1465 C-H bend (scissoring) CH₂ and CH₃

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the cation and to study its

fragmentation pattern. Due to the presence of multiple alkyl chain lengths in commercial Aliquat

336, electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for its

analysis. The mass spectrum will show a prominent peak corresponding to the

trioctylmethylammonium cation.

Major Cationic Species in Aliquat 336:

Cation Molecular Formula Molecular Weight ( g/mol )

Methyltri(n-octyl)ammonium [C₂₅H₅₄N]⁺ 368.7

Methyldi(n-octyl)(n-

decyl)ammonium
[C₂₇H₅₈N]⁺ 396.8

Methyl(n-octyl)di(n-

decyl)ammonium
[C₂₉H₆₂N]⁺ 424.8

Methyltri(n-decyl)ammonium [C₃₁H₆₆N]⁺ 452.9

Methyl(n-hexyl)di(n-

octyl)ammonium
[C₂₃H₅₀N]⁺ 340.7
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The fragmentation of the trioctylmethylammonium cation typically involves the loss of alkyl

chains.

Trioctylmethylammonium Cation
[C₂₅H₅₄N]⁺
m/z = 368.7

Loss of C₈H₁₇ radical
[C₁₇H₃₇N]⁺
m/z = 255.7

- C₈H₁₇•

Loss of CH₃ radical
[C₂₄H₅₁N]⁺
m/z = 353.7

- CH₃•
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Figure 2: Simplified fragmentation pathway of the trioctylmethylammonium cation.

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and

accurate interpretation.
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Figure 3: General workflow for spectroscopic characterization.

NMR Spectroscopy Protocol
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Sample Preparation: Due to its viscous nature, trioctylmethylammonium chloride is

typically dissolved in a deuterated solvent for analysis. Chloroform-d (CDCl₃) or dimethyl

sulfoxide-d₆ (DMSO-d₆) are common choices. Prepare a solution of approximately 10-20 mg

of the sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube.

Instrument Parameters (¹H NMR):

Spectrometer Frequency: 300-500 MHz

Pulse Sequence: Standard single-pulse sequence

Number of Scans: 16-64 (depending on concentration)

Relaxation Delay: 1-5 seconds

Reference: Tetramethylsilane (TMS) at 0 ppm.

Instrument Parameters (¹³C NMR):

Spectrometer Frequency: 75-125 MHz

Pulse Sequence: Proton-decoupled pulse sequence

Number of Scans: 1024 or higher (due to lower natural abundance of ¹³C)

Relaxation Delay: 2-5 seconds

Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

IR Spectroscopy Protocol
Sample Preparation (Neat): As a viscous liquid, trioctylmethylammonium chloride can be

analyzed directly as a thin film. Place a small drop of the neat liquid between two potassium

bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form

a thin, uniform film.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer
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Mode: Transmission

Scan Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Background: A background spectrum of the clean salt plates should be collected prior to

sample analysis.

Mass Spectrometry Protocol
Sample Preparation: Prepare a dilute solution of trioctylmethylammonium chloride in a

suitable solvent such as methanol or acetonitrile (e.g., 1-10 µg/mL).

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source

is recommended.

Instrument Parameters:

Ionization Mode: Positive ESI (+)

Capillary Voltage: 3-5 kV

Drying Gas (N₂): Flow and temperature should be optimized for the specific instrument.

Mass Range: Scan a range appropriate to detect the expected cations (e.g., m/z 100-600).

Fragmentation (for MS/MS): If fragmentation analysis is desired, the parent ion of interest

(e.g., m/z 368.7) is isolated and subjected to collision-induced dissociation (CID) with an

inert gas (e.g., argon). The collision energy should be optimized to produce a

representative fragmentation pattern.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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